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Tetrabromobisphenol A diallyl ether

Reactive Flame Retardant Polymer Chemistry Material Durability

Tetrabromobisphenol A diallyl ether (TBBPA-DAE, ~51.2% Br) is a reactive flame retardant comonomer that copolymerizes into polymer backbones via two terminal allyl groups, delivering permanent, non-migratory FR that physically blended additives like TBBA or HBCD cannot match. It locks covalently into EPS, HIPS, and unsaturated polyester matrices, eliminating blooming, leaching, and efficacy loss. Under melt processing, it outperforms unmodified TBBA via a unique Claisen rearrangement mechanism. Ideal for building insulation, electronic housings, and automotive composites where regulatory-compliant, durable flame retardancy is non-negotiable.

Molecular Formula C21H20Br4O2
Molecular Weight 624.0 g/mol
CAS No. 37769-31-6
Cat. No. B7798315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabromobisphenol A diallyl ether
CAS37769-31-6
Molecular FormulaC21H20Br4O2
Molecular Weight624.0 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=C(C(=C1)Br)OCC=C)Br)C2=CC(=C(C(=C2)Br)OCC=C)Br
InChIInChI=1S/C21H20Br4O2/c1-5-7-26-19-15(22)9-13(10-16(19)23)21(3,4)14-11-17(24)20(18(25)12-14)27-8-6-2/h5-6,9-12H,1-2,7-8H2,3-4H3
InChIKeyPWXTUWQHMIFLKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrabromobisphenol A Diallyl Ether (CAS 37769-31-6) for Reactive Flame Retardant Procurement: A Baseline Overview


Tetrabromobisphenol A diallyl ether (TBBPA-DAE, CAS 25327-89-3, also referenced as 37769-31-6) is a brominated flame retardant that functions as a reactive comonomer due to its two terminal allyl groups, enabling covalent incorporation into polymer backbones during processing . With a molecular formula of C21H20Br4O2 and a molecular mass of 624.00 g/mol, it delivers a bromine content of approximately 51.2% and is primarily utilized in expandable polystyrene (EPS) and unsaturated polyester resin applications where permanence and non-blooming flame retardancy are critical [1].

Why Tetrabromobisphenol A Diallyl Ether (CAS 37769-31-6) Cannot Be Simply Substituted by Other Brominated Flame Retardants


Generic substitution with additive flame retardants such as unmodified Tetrabromobisphenol A (TBBA) or Hexabromocyclododecane (HBCD) is technically unsound for applications requiring permanent, non-migratory flame retardancy. Additive FRs are physically blended into the polymer matrix and are susceptible to leaching, blooming, and loss of efficacy over the product lifecycle, particularly under thermal or solvent exposure. In contrast, TBBPA-DAE's reactive allyl functionality allows it to copolymerize into the polymer network, locking the brominated moiety in place and ensuring durable flame retardancy without compromising the mechanical integrity or surface aesthetics of the final article . Furthermore, direct substitution without reformulation fails to account for the unique melt processing behavior and the specific condensed-phase flame retardant mechanism of TBBPA-DAE, which has been shown to outperform its non-allylic parent compound, TBBA, under solid-state thermomixing conditions [1].

Quantitative Evidence Guide for Tetrabromobisphenol A Diallyl Ether (CAS 37769-31-6): Head-to-Head and Class-Level Differentiation Data


Reactive vs. Additive Flame Retardant Mechanism: A Fundamental Procurement Differentiator for Durable Flame Retardancy

Tetrabromobisphenol A diallyl ether (TBBPA-DAE) is defined as a reactive flame retardant due to its two terminal allyl groups, which enable covalent incorporation into a polymer matrix during processing . This contrasts with the primary application of Tetrabromobisphenol A (TBBA), which is predominantly used as an additive flame retardant that is physically blended and thus prone to migration and loss over time [1]. While TBBA can function reactively in specific thermoset systems (e.g., epoxy resins) due to its phenolic hydroxyl groups, its use in thermoplastics like HIPS and ABS is primarily additive [1]. TBBPA-DAE's reactive nature ensures non-blooming, permanent flame retardancy, a critical selection criterion for long-life electronic and construction materials.

Reactive Flame Retardant Polymer Chemistry Material Durability

Head-to-Head Flame Retardancy Comparison: Superior Performance of TBBPA-DAE over TBBA in HIPS by Thermomixing

A direct comparative study in High Impact Polystyrene (HIPS) demonstrated that Tetrabromobisphenol A diallyl ether (TBBA–DAE) exhibits superior flame retardancy compared to Tetrabromobisphenol A (TBBA) when processed via thermomixing in the solid state [1]. The study attributed this enhanced performance to a modified Claisen rearrangement of TBBA–DAE during thermomixing, which leads to the bromination of the HIPS matrix, a mechanism not available to TBBA. Furthermore, the study observed a synergistic effect when either compound was combined with diphenyl isooctylphosphite (DPIOP), with the TBBA-DAE/DPIOP combination outperforming the TBBA/DPIOP system [1].

Flame Retardancy High Impact Polystyrene (HIPS) Thermomixing

Bromine Content and Reactive Efficiency: Quantitative Comparison with Primary In-Class Alternatives

Tetrabromobisphenol A diallyl ether (TBBPA-DAE) contains a calculated bromine content of 51.2%, derived from its molecular formula C21H20Br4O2 and molecular mass of 624.00 g/mol [1]. This is lower than the bromine content of its parent compound, Tetrabromobisphenol A (TBBA), which is 58.77% [2], and substantially lower than the widely used additive flame retardant Hexabromocyclododecane (HBCD), which contains a minimum of 73.5% bromine . However, TBBPA-DAE's lower bromine loading is offset by its reactive nature, which ensures 100% of the bromine is permanently anchored within the polymer network, unlike additive FRs where a portion may be lost to the environment or during processing, potentially reducing effective flame retardancy over time.

Bromine Content Flame Retardant Efficiency Material Formulation

Differential Thermal Properties: Lower Melting Point of TBBPA-DAE Facilitates Melt Processing Compared to TBBA

Tetrabromobisphenol A diallyl ether (TBBPA-DAE) exhibits a melting point range of 118-120 °C [1], which is significantly lower than that of Tetrabromobisphenol A (TBBA), which has a reported melting point of 178-184 °C . This lower melting point can be advantageous in melt compounding operations, as it allows for more facile dispersion and mixing of the flame retardant within the polymer melt at lower processing temperatures, potentially reducing energy consumption and minimizing thermal degradation of heat-sensitive polymer matrices.

Thermal Properties Melt Processing Polymer Compounding

Demonstrated Synergistic Performance: TBBPA-DAE in Combination with HBCD for Enhanced Flame Retardant Efficiency

Tetrabromobisphenol A diallyl ether (TBBPA-DAE) is reported to exhibit a synergistic effect when used in combination with Hexabromocyclododecane (HBCD) . This synergy allows formulators to achieve a desired level of flame retardancy with a potentially lower total bromine loading compared to using either component alone. This is a critical performance advantage over using HBCD exclusively, as it provides a pathway to reduce the overall bromine content in a formulation while maintaining or enhancing fire safety performance.

Synergistic Effect Flame Retardant Formulation Hexabromocyclododecane

Optimal Industrial and Research Application Scenarios for Tetrabromobisphenol A Diallyl Ether (CAS 37769-31-6) Based on Verified Evidence


Durable Flame Retardancy in Expandable Polystyrene (EPS) Foam for Construction and Packaging

Tetrabromobisphenol A diallyl ether (TBBPA-DAE) is optimally deployed as a reactive comonomer in the production of expandable polystyrene (EPS) foam . Its allyl groups allow it to be covalently incorporated into the polystyrene matrix during the polymerization process, ensuring permanent, non-blooming flame retardancy that is essential for long-term applications in building insulation and protective packaging. This reactivity differentiates it from additive flame retardants like HBCD, which can migrate and lose efficacy over time, and addresses the growing regulatory and market demand for durable, non-leaching FR solutions.

Reactive Flame Retardant for Unsaturated Polyester Resins in Composite Materials

Due to its reactive allyl functionality, TBBPA-DAE is a suitable comonomer for unsaturated polyester resins used in fiberglass-reinforced composites, marine applications, and automotive parts . The covalent bonding of the brominated moiety into the crosslinked polyester network provides inherent, long-lasting flame retardancy without the plasticizing effect or surface migration issues associated with additive FRs. This ensures that the mechanical properties and surface finish of the composite are maintained over its service life.

Formulation of High Impact Polystyrene (HIPS) with Superior Flame Retardancy via Thermomixing

For industrial compounders producing flame-retardant High Impact Polystyrene (HIPS) using melt-mixing processes, TBBPA-DAE presents a technically superior alternative to unmodified Tetrabromobisphenol A (TBBA). Direct comparative evidence demonstrates that under solid-state thermomixing conditions, TBBPA-DAE yields superior flame retardancy compared to TBBA [1]. This is attributed to a unique bromination mechanism of the HIPS matrix via a modified Claisen rearrangement of TBBPA-DAE, a pathway not available to TBBA. This makes TBBPA-DAE a high-value selection for achieving enhanced fire safety in HIPS-based electronic housings and consumer goods.

Strategic Component in Synergistic Flame Retardant Formulations with HBCD

In applications where Hexabromocyclododecane (HBCD) is currently used or being phased out, TBBPA-DAE can be employed as a co-flame retardant to achieve a synergistic effect . This formulation strategy allows manufacturers to maintain or improve flame retardancy standards while potentially reducing the total bromine content of the formulation. This is particularly relevant for EPS and XPS foam producers seeking to navigate regulatory pressures on HBCD while optimizing material costs and performance.

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